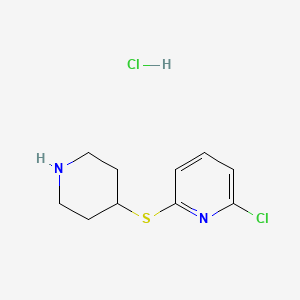

Anpirtolinhydrochlorid

Übersicht

Beschreibung

Anpirtoline hydrochloride is a synthetic chemical compound with the chemical formula C10H13ClN2S. It is primarily known for its role as a 5-HT1B receptor agonist and a 5-HT3 receptor antagonist. This compound is used in scientific research to study its effects on serotonin synthesis and aggressive behavior .

Wissenschaftliche Forschungsanwendungen

Anpirtolinhydrochlorid wird aufgrund seiner einzigartigen pharmakologischen Eigenschaften in der wissenschaftlichen Forschung ausgiebig verwendet:

Chemie: Wird als Referenzverbindung in Studien verwendet, die Serotoninrezeptoren betreffen.

Biologie: Untersucht wegen seiner Auswirkungen auf die Serotoninsynthese und das aggressive Verhalten bei Tiermodellen.

Medizin: Erforscht wegen seiner potenziellen therapeutischen Wirkungen bei der Behandlung von Erkrankungen im Zusammenhang mit einem Serotoninungleichgewicht, wie Depression und Angst.

Industrie: Wird bei der Entwicklung neuer pharmakologischer Wirkstoffe verwendet, die auf Serotoninrezeptoren abzielen

5. Wirkmechanismus

This compound entfaltet seine Wirkungen in erster Linie durch seine Wechselwirkung mit Serotoninrezeptoren:

5-HT1B-Rezeptor-Agonist: Aktiviert 5-HT1B-Rezeptoren, was zu einer Abnahme der Serotoninsynthese und -freisetzung führt.

5-HT3-Rezeptor-Antagonist: Blockiert 5-HT3-Rezeptoren, was die Neurotransmitterfreisetzung modulieren und aggressives Verhalten reduzieren kann

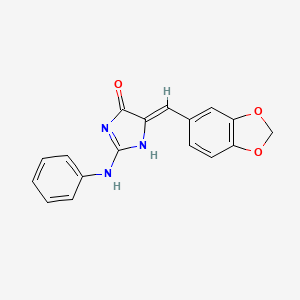

Ähnliche Verbindungen:

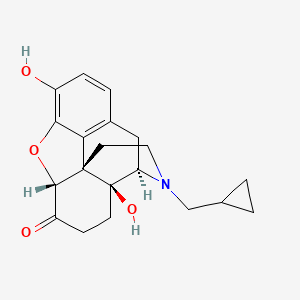

Sumatriptan: Ein weiterer 5-HT1B-Rezeptor-Agonist, der bei der Behandlung von Migräne eingesetzt wird.

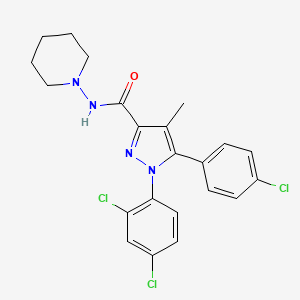

Ondansetron: Ein 5-HT3-Rezeptor-Antagonist, der zur Vorbeugung von Übelkeit und Erbrechen eingesetzt wird.

Vergleich:

Wirkmechanismus

Target of Action

Anpirtoline hydrochloride is a synthetic chemical compound that primarily targets the 5-HT1B receptor . It acts as a highly potent agonist at these receptors . Additionally, it also targets the 5-HT3 receptor , where it acts as an antagonist .

Mode of Action

As a 5-HT1B receptor agonist , anpirtoline hydrochloride binds to these receptors with high affinity, triggering a series of intracellular events . This interaction results in a decrease in serotonin synthesis . As a 5-HT3 receptor antagonist , it prevents the action of serotonin at these receptors .

Biochemical Pathways

The primary biochemical pathway affected by anpirtoline hydrochloride is the serotonin pathway . By acting as an agonist at the 5-HT1B receptors, it decreases the synthesis of serotonin . This reduction in serotonin synthesis can lead to various downstream effects, including a reduction in aggressive behavior .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests that it may have good bioavailability

Result of Action

The primary molecular effect of anpirtoline hydrochloride’s action is a decrease in serotonin synthesis . This leads to a cellular effect of reduced aggressive behavior . The compound’s ability to act as an antagonist at the 5-HT3 receptors further contributes to its overall effects .

Biochemische Analyse

Biochemical Properties

Anpirtoline hydrochloride plays a significant role in biochemical reactions by interacting with serotonin receptors. It acts as a potent and selective agonist for the 5-HT1B receptor and an antagonist for the 5-HT3 receptor . The interaction with the 5-HT1B receptor leads to a decrease in serotonin synthesis, which in turn reduces aggressive behavior . Additionally, anpirtoline hydrochloride’s antagonistic action on the 5-HT3 receptor contributes to its overall biochemical effects .

Cellular Effects

Anpirtoline hydrochloride influences various cellular processes, particularly those related to serotonin signaling pathways. By acting on the 5-HT1B receptor, it decreases serotonin synthesis, which affects cell signaling pathways involved in mood regulation and aggression . The compound also impacts gene expression related to serotonin production and metabolism . Furthermore, anpirtoline hydrochloride’s action on the 5-HT3 receptor can modulate cellular metabolism and neurotransmitter release .

Molecular Mechanism

The molecular mechanism of anpirtoline hydrochloride involves its binding interactions with serotonin receptors. As a 5-HT1B receptor agonist, it binds to the receptor and activates it, leading to a decrease in serotonin synthesis . This activation inhibits the release of serotonin, thereby reducing aggressive behavior . On the other hand, as a 5-HT3 receptor antagonist, anpirtoline hydrochloride binds to the receptor and prevents its activation, which can modulate neurotransmitter release and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of anpirtoline hydrochloride have been observed to change over time. The compound is stable under standard storage conditions and can be stored for up to 12 months . In in vitro and in vivo studies, anpirtoline hydrochloride has shown long-term effects on cellular function, particularly in reducing aggressive behavior over extended periods . The stability and degradation of the compound under different experimental conditions may vary .

Dosage Effects in Animal Models

The effects of anpirtoline hydrochloride vary with different dosages in animal models. Studies have shown that low to moderate doses (0.125–1.5 mg/kg) of anpirtoline hydrochloride can effectively reduce aggressive behavior in mice without affecting motor behavior . Higher doses may lead to adverse effects, such as worsening of Parkinson’s disease symptoms in animal models . These findings highlight the importance of dosage optimization in research involving anpirtoline hydrochloride.

Metabolic Pathways

Anpirtoline hydrochloride is involved in metabolic pathways related to serotonin synthesis and metabolism. It interacts with enzymes and cofactors involved in serotonin production, leading to a decrease in serotonin levels . The compound’s action on the 5-HT1B receptor plays a crucial role in modulating metabolic flux and metabolite levels associated with serotonin

Transport and Distribution

Anpirtoline hydrochloride is transported and distributed within cells and tissues through interactions with specific transporters and binding proteins. The compound is known to penetrate the blood-brain barrier, allowing it to exert its effects on central serotonin synthesis and neurotransmitter release

Subcellular Localization

The subcellular localization of anpirtoline hydrochloride is influenced by its interactions with targeting signals and post-translational modifications. The compound is primarily localized in cellular compartments associated with serotonin synthesis and release . Its activity and function are modulated by its localization within specific organelles, such as synaptic vesicles and neurotransmitter release sites . Understanding the subcellular localization of anpirtoline hydrochloride is essential for elucidating its precise mechanism of action.

Vorbereitungsmethoden

Synthetische Wege und Reaktionsbedingungen: Anpirtolinhydrochlorid kann durch einen mehrstufigen Prozess synthetisiert werden. Eine übliche Methode beinhaltet die Reaktion von 2-Chlor-6-pyridylthiol mit 4-Piperidon unter bestimmten Bedingungen. Die Reaktion wird typischerweise unter einer Argonatmosphäre mit Natriumhydrid als Base und Dimethylacetamid als Lösungsmittel durchgeführt .

Industrielle Produktionsverfahren: Während detaillierte industrielle Produktionsverfahren nicht umfassend dokumentiert sind, folgt die Synthese im Allgemeinen den Laborverfahren mit einer Skalierung der Reaktionsbedingungen. Die Verbindung wird dann gereinigt und zur Stabilität und Löslichkeit in ihre Hydrochloridsalzform umgewandelt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Anpirtolinhydrochlorid unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Chloratom im Pyridinring kann durch andere Nukleophile substituiert werden.

Oxidations- und Reduktionsreaktionen: Das Schwefelatom in der Verbindung kann oxidiert werden, um Sulfoxide oder Sulfone zu bilden.

Häufige Reagenzien und Bedingungen:

Substitutionsreaktionen: Beinhalten typischerweise Nukleophile wie Amine oder Thiole unter basischen Bedingungen.

Oxidationsreaktionen: Verwenden oft Oxidationsmittel wie Wasserstoffperoxid oder m-Chlorperbenzoesäure.

Hauptprodukte, die gebildet werden:

Substitutionsreaktionen: Liefern verschiedene substituierte Pyridinderivate.

Oxidationsreaktionen: Produzieren Sulfoxide oder Sulfone, abhängig vom Umfang der Oxidation.

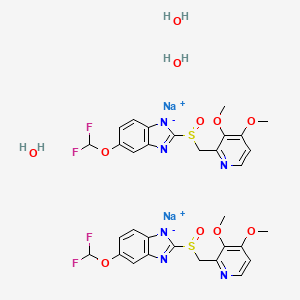

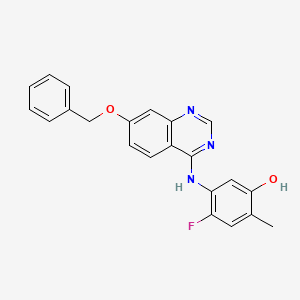

Vergleich Mit ähnlichen Verbindungen

Sumatriptan: Another 5-HT1B receptor agonist used in the treatment of migraines.

Ondansetron: A 5-HT3 receptor antagonist used to prevent nausea and vomiting.

Comparison:

Eigenschaften

IUPAC Name |

2-chloro-6-piperidin-4-ylsulfanylpyridine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13ClN2S.ClH/c11-9-2-1-3-10(13-9)14-8-4-6-12-7-5-8;/h1-3,8,12H,4-7H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRXDJABVNGUGCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1SC2=NC(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10243986 | |

| Record name | Anpirtoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99201-87-3 | |

| Record name | Pyridine, 2-chloro-6-(4-piperidinylthio)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99201-87-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anpirtoline hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099201873 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Anpirtoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10243986 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

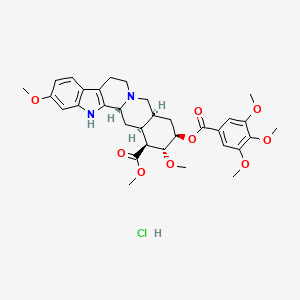

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.